![molecular formula C14H17N3OS2 B2392854 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706224-63-6](/img/structure/B2392854.png)
2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Description
The compound “2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. One of its components, the 2-thienyl group, is a thienyl group with the IUPAC name thiophen-2-yl .
Molecular Structure Analysis
The 2-thienyl group, which is a part of the compound, has the molecular formula C4H3S. Its average mass is 83.133 and its monoisotopic mass is 82.99555 .Scientific Research Applications
Synthesis and Antiviral Activity
Research has been conducted on the synthesis of pyrazolyl ethanone derivatives, focusing on their potential antiviral activities. For instance, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives has been explored, leading to compounds with evaluated cytotoxicity and anti-HSV1 (Herpes Simplex Virus 1) and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). These findings suggest the potential of such compounds in developing antiviral medications.
Fungicidal Activity
Further research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties has been conducted, revealing moderate fungicidal activity against Gibberella zeae, a significant plant pathogen (Liu et al., 2012). This showcases the compound's utility in agriculture as a potential fungicide.
Anti-Tumor Applications
The synthesis of thiazolyl(hydrazonoethyl)thiazoles demonstrates the compound's application in cancer research, with some derivatives showing promising activities against MCF-7 (breast cancer) tumor cells (Mahmoud et al., 2021). This highlights the compound's potential in developing new anti-cancer treatments.
Antimicrobial Activity
Studies on the synthesis of new benzotriazole and benzofuran-based heterocycles have shown compounds with significant anticonvulsant and anti-inflammatory activities, suggesting a possible mechanism of action similar to selective COX-2 inhibitors (Dawood et al., 2006). This illustrates the compound's potential in developing new antimicrobial and anti-inflammatory drugs.
Chemical Characterization and Anticancer Agents
Research on diheteroaryl thienothiophene derivatives related to the chemical structure of interest has been conducted, focusing on their synthesis and potential as anticancer agents. These studies underline the importance of chemical characterization in identifying compounds with promising biological activities (Mabkhot et al., 2011).
properties
IUPAC Name |
2-pyrazol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSZNHBSVMRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone |
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